2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with 4-fluorobenzenecarbothioyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide is utilized in various scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and therapeutic agents.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(4-chlorobenzenecarbothioyl)acetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the benzene ring.
2-chloro-N-(4-methylbenzenecarbothioyl)acetamide: This compound features a methyl group instead of a fluorine atom on the benzene ring.
These comparisons highlight the unique properties of this compound, particularly its fluorine substitution, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNOS/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTSOLPVHMAJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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